

Molecular structure and conformation of 2-Benzylxyaniline

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-Benzylxyaniline**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of **2-benzylxyaniline** (CAS No. 20012-63-9). As a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for predicting its reactivity, molecular interactions, and biological activity.^{[1][2]} This document synthesizes theoretical principles with practical, field-proven methodologies for the characterization of **2-benzylxyaniline**, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Benzylxyaniline

2-Benzylxyaniline, also known as 2-(phenylmethoxy)benzenamine, is an aromatic compound featuring a benzylxy group ortho to an amino group on a benzene ring.^[1] Its molecular formula is C₁₃H₁₃NO, and it has a molecular weight of 199.25 g/mol.^{.[3][4]} This structural arrangement is of particular interest due to the potential for intramolecular interactions that dictate the molecule's preferred conformation and, consequently, its physicochemical properties.

The aniline motif is a prevalent substructure in pharmaceuticals, though it can be susceptible to metabolic liabilities.^[5] The specific ortho-benzyloxy substitution in **2-benzyloxyaniline** presents a unique scaffold that has been explored in the context of drug discovery. For instance, derivatives of hydroxyl-benzyloxybenzyl aniline have been designed as multifunctional agents for potential therapeutic applications, such as in Parkinson's disease, exhibiting properties like monoamine oxidase B (MAO-B) inhibition and antioxidant activity.^{[2][6]} Understanding the foundational structure of **2-benzyloxyaniline** is a critical first step in the rational design of such novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of **2-benzyloxyaniline** consists of an aniline ring and a benzyl group linked by an ether oxygen. This seemingly simple arrangement gives rise to a complex interplay of electronic and steric effects that define its properties.

Core Structural Features

The molecule's connectivity is confirmed by its SMILES notation, Nc1ccccc1OCCc2ccccc2, and its InChIKey, PLPVLSBYYOWFKM-UHFFFAOYSA-N.^[7] The key structural components include:

- An aniline moiety, which acts as a hydrogen bond donor.
- An ether linkage, where the oxygen atom can act as a hydrogen bond acceptor.
- A benzyl group, which introduces significant steric bulk and conformational flexibility.

The presence of both a hydrogen bond donor (-NH2) and an acceptor (-O-) in an ortho-arrangement strongly suggests the potential for an intramolecular hydrogen bond (IMHB).^{[8][9]} This interaction is a dominant factor in controlling the molecule's conformation.

Physicochemical Data

A summary of the key physicochemical properties of **2-benzyloxyaniline** is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
CAS Number	20012-63-9	[1] [3] [10]
Molecular Formula	C ₁₃ H ₁₃ NO	[1] [4]
Molecular Weight	199.25 g/mol	[1] [4]
Appearance	White to gray to brown crystalline powder	[1]
Melting Point	35-39 °C	[1] [3] [10] [11]
Boiling Point	113 °C at 0.1 mmHg	[1] [11]
Density	1.129 g/cm ³	[1]
Solubility	Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate	[1]
pKa	4.40 ± 0.10 (Predicted)	[1]

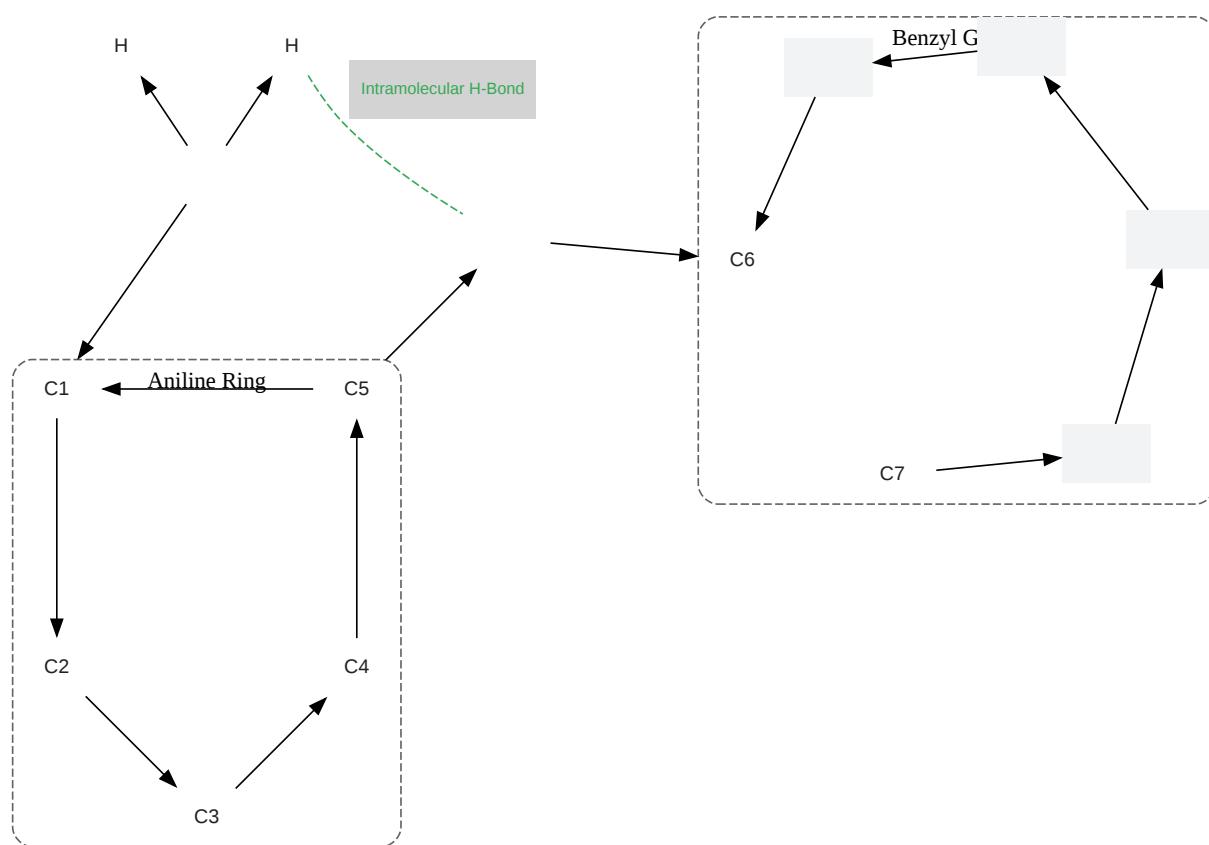
Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The conformational flexibility of **2-benzyloxyaniline** is primarily governed by rotation around the C(aryl)-O, O-C(benzyl), and C(aryl)-N bonds. However, the most significant conformational determinant is the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the ether oxygen atom.

The N-H…O Intramolecular Hydrogen Bond

An intramolecular hydrogen bond (IMHB) is a non-covalent interaction that can significantly stabilize a molecule's conformation, impacting its geometry, energy, and properties.[\[9\]](#) In **2-benzyloxyaniline**, the proximity of the -NH₂ and -OCH₂Ph groups allows for the formation of a pseudo-six-membered ring, as depicted in the diagram below. This interaction restricts the rotation around the C(aryl)-O and C(aryl)-N bonds, leading to a more planar and rigid structure in that region of the molecule.

The strength of this IMHB is influenced by factors such as the N-H···O distance and the linearity of the bond angle. While experimental crystallographic data for **2-benzyloxyaniline** is not readily available in the provided search results, analysis of similar ortho-substituted anilines suggests that this IMHB is a highly probable and dominant conformational feature.[12][13]



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Caption: Conformational locking via intramolecular hydrogen bonding in **2-benzyloxyaniline**.

Conformational Isomers

Due to the rotational freedom of the benzyloxy group, different conformers can exist. The key dihedral angles determining the overall shape are:

- τ_1 (C5-C1-N-H): Describes the orientation of the amino group.
- τ_2 (C1-C5-O-C6): Describes the orientation of the benzyl ether group relative to the aniline ring.
- τ_3 (C5-O-C6-C7): Describes the orientation of the benzyl ring.

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface and identify the lowest energy conformers. It is predicted that the conformer stabilized by the N-H…O hydrogen bond would be the global minimum, significantly more stable than conformers where this bond is absent. The presence of this IMHB reduces the entropic penalty upon binding to a biological target, a strategy often utilized in medicinal chemistry to enhance ligand affinity.[9]

Experimental Characterization Protocols

The structural and conformational features of **2-benzyloxyaniline** can be elucidated through a combination of spectroscopic and crystallographic techniques.

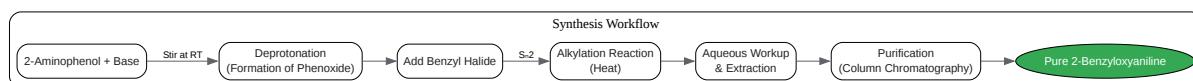
Synthesis of 2-Benzyloxyaniline

A reliable synthesis is the foundational step for any characterization study. The following protocol outlines a common method for the preparation of **2-benzyloxyaniline**.

Protocol 1: Synthesis via Williamson Ether Synthesis

- **Rationale:** This is a classic and robust method for forming ethers. 2-Aminophenol is deprotonated to form a more nucleophilic phenoxide, which then displaces a halide from benzyl halide.
- **Step 1: Deprotonation.** Dissolve 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone. Add a base such as potassium carbonate (K_2CO_3 , 1.5 eq) or sodium hydride (NaH , 1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

- Step 2: Alkylation. Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.
- Step 3: Reaction. Heat the mixture to 50-60 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Step 4: Workup. Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.
- Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure **2-benzyloxyaniline**.



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Caption: Workflow for the synthesis of **2-benzyloxyaniline**.

Spectroscopic Analysis

Spectroscopy provides invaluable information about the molecule's structure and bonding.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous structure confirmation.[14][15] The chemical shift of the N-H protons can be a strong indicator of hydrogen bonding.
- Protocol 2: NMR Sample Preparation and Data Acquisition
 - Sample Preparation: Dissolve 5-10 mg of purified **2-benzyloxyaniline** in ~0.6 mL of deuterated chloroform ($CDCl_3$) in an NMR tube.

- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Predicted Spectral Data:
 - ^1H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the benzylic $-\text{CH}_2-$ protons (around 5.1 ppm), and a broad singlet for the $-\text{NH}_2$ protons. The chemical shift of the NH protons would be downfield compared to an aniline without the potential for an IMHB, providing evidence for the hydrogen bond.
 - ^{13}C NMR: The spectrum would display 13 distinct signals corresponding to the different carbon environments, confirming the molecular formula.

Infrared (IR) Spectroscopy

- Rationale: IR spectroscopy is particularly useful for identifying functional groups. The N-H stretching frequency is sensitive to hydrogen bonding.[15]
- Predicted Spectral Data: In a non-hydrogen-bonding environment, primary amines typically show two N-H stretching bands (symmetric and asymmetric). In **2-benzyloxyaniline**, the presence of the IMHB would likely cause these bands to broaden and shift to lower wavenumbers (e.g., 3300-3400 cm^{-1}) compared to a non-hydrogen-bonded reference compound.

Single-Crystal X-ray Diffraction

- Rationale: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, which would definitively confirm the presence and geometry of the intramolecular hydrogen bond.[1]
- Protocol 3: Crystal Growth and Data Collection
 - Crystal Growth: Grow single crystals of **2-benzyloxyaniline** suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data to obtain the final molecular structure.

Applications in Drug Discovery and Development

The structural and conformational insights of **2-benzyloxyaniline** are directly applicable to drug discovery. The aniline scaffold is a known "structural alert" due to potential metabolic activation to reactive quinone-imines.^[5] The benzyloxy group at the ortho position can influence this metabolic profile by:

- Steric Hindrance: The bulky benzyloxy group may sterically hinder the approach of metabolizing enzymes like Cytochrome P450s.
- Electronic Effects: The ether oxygen can modulate the electron density of the aniline ring.
- Conformational Rigidity: The IMHB pre-organizes the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic cost of binding.^[9]

These features make the **2-benzyloxyaniline** scaffold a valuable starting point for designing new chemical entities with potentially improved safety and efficacy profiles.

Conclusion

2-Benzylxyaniline is a molecule whose simple formula belies a rich and functionally significant conformational landscape. Its structure is dominated by a probable intramolecular hydrogen bond, which imparts a degree of pre-organization and rigidity. This guide has outlined the key structural features, physicochemical properties, and state-of-the-art experimental protocols for the comprehensive characterization of this important synthetic intermediate. For researchers in medicinal chemistry and drug development, a deep understanding of these foundational principles is essential for leveraging the **2-benzyloxyaniline** scaffold to design the next generation of therapeutic agents.

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